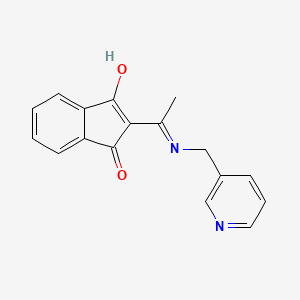
2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione” is a chemical compound with the molecular formula C17H14N2O2. It’s a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Molecular Structure Analysis
The molecular structure of “2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione” is based on the indane-1,3-dione scaffold, with additional functional groups attached . Detailed structural analysis is not available in the sources I found.Scientific Research Applications
Biosensing Applications
Indane-1,3-dione derivatives are utilized in biosensing due to their electron-accepting properties, which are essential for the development of biosensors. These compounds can be integrated into sensor platforms to detect biological analytes with high sensitivity and specificity. The design of biosensors often involves modifying the indane-1,3-dione core to improve its interaction with the target molecules, enhancing the sensor’s performance .
Bioactivity and Medicinal Chemistry
The structural similarity of indane-1,3-dione to indanone, which is found in several biologically active compounds, makes it a valuable scaffold in medicinal chemistry. Derivatives of this compound have been studied for their therapeutic potential in treating diseases such as Alzheimer’s and AIDS. The modification of the indane-1,3-dione structure allows for the creation of new molecules with desired biological activities .
Bioimaging
In the field of bioimaging, indane-1,3-dione derivatives serve as contrast agents due to their ability to absorb and emit light at specific wavelengths. These properties are particularly useful in fluorescence imaging, where they can help visualize biological processes and structures within cells and tissues .
Organic Electronics
Indane-1,3-dione derivatives are key components in organic electronics, where they function as electron acceptors in the design of dyes for solar cells. Their electron-accepting nature is crucial for the development of efficient photovoltaic devices. Additionally, these compounds are used as photoinitiators in polymerization processes, contributing to the advancement of organic electronic materials .
Photopolymerization
The electron-accepting characteristics of indane-1,3-dione derivatives also make them suitable as photoinitiators in photopolymerization. This application is significant in the production of polymers and coatings, where controlled polymerization is required to achieve specific material properties .
Non-Linear Optical (NLO) Applications
Indane-1,3-dione derivatives are explored for their potential in non-linear optical applications due to their ability to interact with light in unique ways. These interactions are essential for the development of materials used in optical data storage, telecommunications, and laser technologies .
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(19-10-12-5-4-8-18-9-12)15-16(20)13-6-2-3-7-14(13)17(15)21/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXBVFWTSJJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2975244.png)
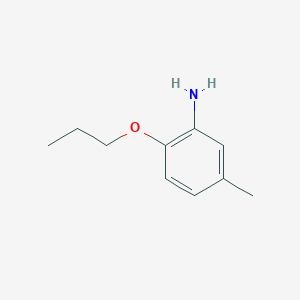
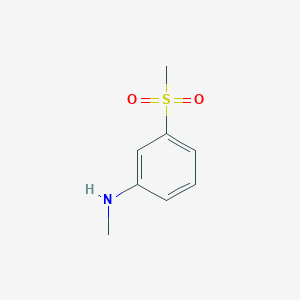
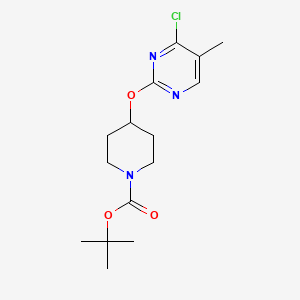
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)
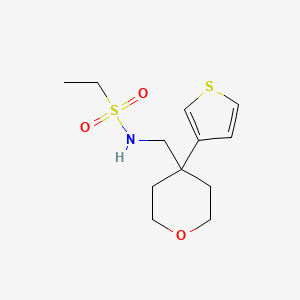

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)
![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)
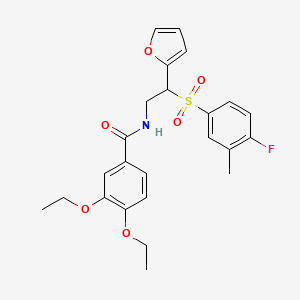
![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)
